
N-(2-(2-(4-氟苯基)噻唑-4-基)乙基)-3-硝基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a thiazole ring substituted with a 4-fluorophenyl group and a nitrobenzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
科学研究应用
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of this compound is the Trypanosoma brucei , a species of parasitic kinetoplastid responsible for African sleeping sickness and other related diseases . The compound exhibits significant trypanocidal activity, making it a promising candidate for the treatment of Trypanosoma brucei infections .
Mode of Action
The compound interacts with its target through a lipophilic end , which consists of a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine . This interaction results in significant trypanocidal activity .
Biochemical Pathways
It is known that thiazole derivatives, such as this compound, can have diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a lipophilic end in the compound might enhance its cellular accumulation into the protozoa , potentially influencing its bioavailability.
Result of Action
The primary result of the compound’s action is its trypanocidal activity, which makes it a potential candidate for the treatment of Trypanosoma brucei infections
准备方法
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe nitrobenzenesulfonamide moiety is then attached through sulfonation and nitration reactions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反应分析
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often influenced by the presence of the fluorophenyl group. Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a nitrobenzenesulfonamide moiety. Similar compounds include other thiazole derivatives with different substituents, such as:
- 2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide
- 2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide . These compounds may exhibit similar biological activities but differ in their potency and specificity due to variations in their chemical structure .
属性
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-6-4-12(5-7-13)17-20-14(11-26-17)8-9-19-27(24,25)16-3-1-2-15(10-16)21(22)23/h1-7,10-11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICVIYHGXXUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
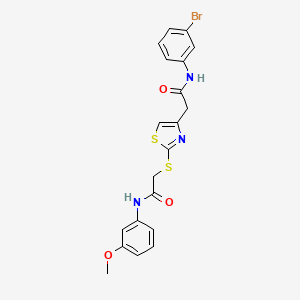

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)

![2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)
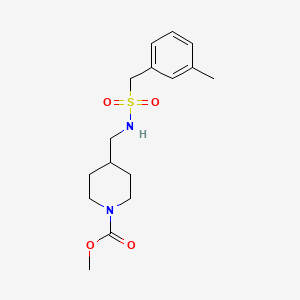
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)
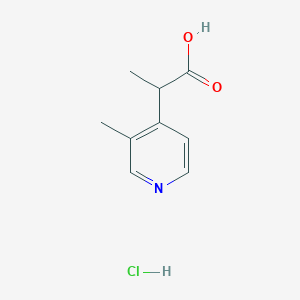
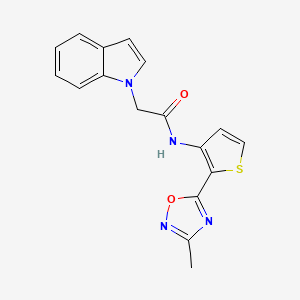
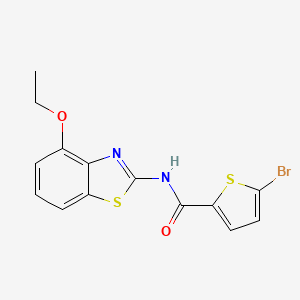
![3-(3-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2425099.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2425101.png)
